3-nitro-N-(3-phenoxybenzyl)benzamide
Description
3-Nitro-N-(3-phenoxybenzyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a 3-phenoxybenzyl substituent on the amide nitrogen. Mutagenesis studies reveal that ICA-105574 binds to the hERG1 pore module, acting as a mixed agonist—activating wild-type channels while inhibiting non-inactivating mutants like G628C/S631C .
Properties
IUPAC Name |
3-nitro-N-[(3-phenoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(16-7-5-8-17(13-16)22(24)25)21-14-15-6-4-11-19(12-15)26-18-9-2-1-3-10-18/h1-13H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULLKPKTMTUPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Mechanistic and Structural Insights
- Nitro Group Positioning : The 3-nitro group in ICA-105574 is critical for hERG1 activation, as para-substituted analogs show reduced efficacy .
- Phenoxy Substitution: Meta vs. para-phenoxy positioning alters steric and electronic interactions with hERG1’s pore helix (e.g., F557L mutation abolishes ICA-105574 binding) .
- Amide Linker Flexibility : Rigid amide backbones (e.g., in m-DABN) enhance material strength, while flexible linkers (e.g., nitazoxanide) improve drug bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
